N-{[4-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]carbonyl}glycine
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Overview
Description
2-({4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENYL}FORMAMIDO)ACETIC ACID is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a benzenesulfonamide group, and a formamidoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENYL}FORMAMIDO)ACETIC ACID typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and the benzenesulfonamide group. These intermediates are then coupled with formamidoacetic acid under specific reaction conditions. The process often requires the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENYL}FORMAMIDO)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-({4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENYL}FORMAMIDO)ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-({4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENYL}FORMAMIDO)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]FORMAMIDO}ACETIC ACID
- 2-({4-[4-(2-OXOPYRROLIDIN-1-YL)PHENOXY]ACETIC ACID
- (2-OXOPYRROLIDIN-1-YL)ACETIC ACID
Uniqueness
What sets 2-({4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENYL}FORMAMIDO)ACETIC ACID apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19N3O6S |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-[[4-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C19H19N3O6S/c23-17-2-1-11-22(17)15-7-9-16(10-8-15)29(27,28)21-14-5-3-13(4-6-14)19(26)20-12-18(24)25/h3-10,21H,1-2,11-12H2,(H,20,26)(H,24,25) |
InChI Key |
MFTCQKCUPVUQRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)NCC(=O)O |
Origin of Product |
United States |
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